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Compound of Interest

Compound Name:
3-Chloro-2-iodo-1,1,1-

trifluoropropane

Cat. No.: B038125 Get Quote

Oseltamivir, marketed under the trade name Tamiflu®, is a cornerstone antiviral agent for the

treatment and prophylaxis of influenza A and B viruses.[1] As a neuraminidase inhibitor, it plays

a critical role in managing seasonal epidemics and potential pandemics by preventing the

release of new viral particles from infected host cells.[2][3] The strategic importance of

oseltamivir has spurred significant research into diverse and efficient synthetic routes to ensure

a stable supply, independent of traditional and potentially vulnerable sources.[4]

This guide provides a comparative analysis of three prominent synthetic routes to oseltamivir:

the original Roche process starting from (-)-shikimic acid, and two alternative strategies

developed by the Corey and Shibasaki research groups that utilize readily available starting

materials.

Quantitative Comparison of Synthetic Routes
The efficiency and practicality of a synthetic route are determined by several key metrics,

including the number of steps, overall yield, and the nature of the starting materials. The

following table summarizes these parameters for the three discussed syntheses.
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Parameter
Roche Industrial

Route
Corey Synthesis Shibasaki Synthesis

Starting Material (-)-Shikimic Acid
1,3-Butadiene &

Acrylic Acid
meso-Aziridine

Key Strategy Chiral Pool Synthesis
Asymmetric Diels-

Alder

Catalytic Asymmetric

Desymmetrization

Number of Linear

Steps
~11 ~12 ~14

Overall Yield 17-22% ~30%
~1-2% (early

versions)

Use of Azides
Yes (in original

process)
No Yes

Scalability
Proven (tons

produced)
Potentially high Moderate

Key Advantage
Established and

optimized

Avoids shikimic acid,

high yield

Novel asymmetric

catalysis

Key Disadvantage
Reliance on natural

feedstock

Use of specialized

catalyst

Lower yield, more

steps

Route 1: The Roche Industrial Synthesis from (-)-
Shikimic Acid
The commercial production of oseltamivir, developed by Gilead Sciences and scaled by

Hoffmann-La Roche, historically begins with (-)-shikimic acid.[5] This starting material is a

"chiral pool" molecule, meaning it possesses the required stereochemistry that is carried

through the synthesis to the final product. Shikimic acid is traditionally extracted from the seeds

of the Chinese star anise (Illicium verum), though production via fermentation with recombinant

E. coli has also been established.[4]

The synthesis involves the formation of a key epoxide intermediate, followed by ring-opening

with an azide, and subsequent functional group manipulations to yield oseltamivir.[6][7] While
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robust and proven on a large scale, its reliance on shikimic acid has been a point of concern

regarding supply chain stability.[4]

Experimental Protocol: Key Epoxidation Step
The formation of the epoxide is a critical juncture in the Roche synthesis. The following is a

representative protocol for this transformation:

Mesylation: The ketal-protected ethyl shikimate intermediate, possessing a free hydroxyl

group at the C-5 position, is dissolved in dichloromethane.

Triethylamine is added as a base, and the solution is cooled.

Methanesulfonyl chloride (MsCl) is added dropwise to the solution, converting the hydroxyl

group into a mesylate, which is an excellent leaving group.[4]

Epoxide Formation: Following the mesylation, a base such as potassium bicarbonate is

added to the reaction mixture.

The base facilitates an intramolecular SN2 reaction, where the oxygen from the C-4 hydroxyl

attacks the C-5 carbon, displacing the mesylate group to form the desired epoxide ring.
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Figure 1. Simplified workflow of the Roche synthesis of oseltamivir.
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Route 2: The Corey Synthesis from Butadiene and
Acrylic Acid
In 2006, E.J. Corey and his group developed a novel and highly efficient synthesis of

oseltamivir that completely bypasses the need for shikimic acid.[8] This route begins with the

inexpensive and readily available feedstocks 1,3-butadiene and acrylic acid.[8]

A key feature of this synthesis is an asymmetric Diels-Alder reaction to construct the

cyclohexene core with the correct stereochemistry.[9] The synthesis is notable for avoiding the

use of potentially explosive azide intermediates and achieving a higher overall yield than the

commercial process.[8][9]

Experimental Protocol: Asymmetric Diels-Alder Reaction
The crucial stereochemistry-defining step of the Corey synthesis is the initial cycloaddition:

Acrylic acid is first converted to its 2,2,2-trifluoroethyl ester.

The Diels-Alder reaction is performed between 1,3-butadiene and the trifluoroethyl acrylate.

The reaction is catalyzed by a chiral oxazaborolidine catalyst (a CBS catalyst), which directs

the dienophile to approach the diene from a specific face, thus ensuring the formation of the

desired enantiomer of the cyclohexene product.[5]

The reaction proceeds with high yield and excellent enantioselectivity at room temperature.

[9]
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Figure 2. Key stages in the Corey synthesis of oseltamivir.
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Also in 2006, the research group of Masakatsu Shibasaki reported another innovative

approach to oseltamivir that avoids shikimic acid.[10] This route is centered on the catalytic

asymmetric desymmetrization of a meso-aziridine.[11]

The synthesis begins by creating a symmetrical (meso) aziridine and then uses a chiral catalyst

to open the ring with an azide nucleophile in an enantioselective manner.[10] This key step

establishes the initial stereocenter, from which the remaining stereocenters are subsequently

set. While elegant in its chemical strategy, early versions of this synthesis were longer and

lower-yielding compared to the Corey and Roche routes.[12]

Experimental Protocol: Catalytic Asymmetric Aziridine
Ring-Opening
The core of the Shibasaki synthesis lies in the desymmetrization step:

A meso-aziridine, which has a plane of symmetry, is prepared.

The aziridine is treated with trimethylsilyl azide (TMSN₃) in the presence of a chiral catalyst

system (e.g., a yttrium-based complex).[13]

The chiral catalyst coordinates to the aziridine and directs the incoming azide to attack one

of the two chemically equivalent carbons, leading to the preferential formation of one

enantiomer of the ring-opened product.[10]

This step effectively breaks the symmetry of the starting material and sets the absolute

stereochemistry for the rest of the synthesis.

Mechanism of Action: Neuraminidase Inhibition
Oseltamivir is a prodrug that is converted in the liver to its active form, oseltamivir carboxylate.

[14] This active metabolite is a potent and selective inhibitor of the influenza virus's

neuraminidase enzyme.[15] Neuraminidase is a glycoprotein on the surface of the virus that is

essential for the final stage of viral replication—it cleaves sialic acid residues on the host cell

surface, allowing newly formed virions to be released and infect other cells.[2][14] By

competitively inhibiting neuraminidase, oseltamivir carboxylate prevents this release, causing

the new viruses to aggregate on the cell surface and halting the spread of the infection.[1][15]
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Figure 3. Mechanism of action of oseltamivir.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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